molecular formula C21H18ClF3N4O2S B11255657 2-chloro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

2-chloro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11255657
M. Wt: 482.9 g/mol
InChI Key: JKLKVKJAECPOIJ-UHFFFAOYSA-N
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Description

2-CHLORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyridazine intermediates, followed by their coupling with a sulfonamide precursor. Key steps include:

    Formation of Pyrrolidine Intermediate: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Synthesis of Pyridazine Intermediate: This involves the reaction of hydrazine derivatives with diketones or similar compounds.

    Coupling Reaction: The pyrrolidine and pyridazine intermediates are then coupled with a sulfonamide precursor, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiols (RSH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring would yield pyrrolidinones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

2-CHLORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with amino acid residues in the target protein, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure.

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxamide share the pyridazine ring structure.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group.

Uniqueness

2-CHLORO-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, which allow for diverse interactions with biological targets. The presence of both pyrrolidine and pyridazine rings, along with the sulfonamide group, provides a multifaceted approach to binding and modulating the activity of various proteins and enzymes.

Properties

Molecular Formula

C21H18ClF3N4O2S

Molecular Weight

482.9 g/mol

IUPAC Name

2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C21H18ClF3N4O2S/c22-17-8-5-15(21(23,24)25)13-19(17)32(30,31)28-16-6-3-14(4-7-16)18-9-10-20(27-26-18)29-11-1-2-12-29/h3-10,13,28H,1-2,11-12H2

InChI Key

JKLKVKJAECPOIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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